Home > Products > Screening Compounds P130531 > 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid) - 2549044-19-9

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)

Catalog Number: EVT-3542425
CAS Number: 2549044-19-9
Molecular Formula: C8H20N2O7S2
Molecular Weight: 320.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rucaparib camsylate

    Compound Description: Rucaparib camsylate (CO-338; 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid salt) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1, 2, and 3. This compound has shown efficacy in treating recurrent ovarian cancer, particularly in patients with tumors exhibiting homologous recombination deficiency. []

    Relevance: While structurally distinct from 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid), Rucaparib camsylate is relevant due to its methanesulfonic acid salt form. This highlights the use of methanesulfonic acid as a salt-forming component in both compounds, suggesting potential similarities in their physicochemical properties and pharmaceutical development. []

2. Olaparib* Compound Description: Olaparib is another PARP inhibitor used in the treatment of recurrent ovarian cancer, similar to Rucaparib. [] * Relevance: While its specific structure is not provided in the papers, its grouping alongside Rucaparib as a PARP inhibitor with a companion diagnostic test suggests it may share structural similarities with Rucaparib and, by extension, could possess a methanesulfonic acid salt form like 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid). []

3. Niraparib* Compound Description: Niraparib, similar to Olaparib and Rucaparib, is mentioned as a PARP inhibitor in development for targeted therapy against ovarian cancer. []* Relevance: Although its structure isn't detailed, the context implies it might be structurally related to Rucaparib and Olaparib, potentially sharing the methanesulfonic acid salt form with 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid). []

4. Veliparib* Compound Description: Veliparib is identified as a PARP inhibitor, similar to the previously mentioned compounds, and is under investigation for its therapeutic potential in conjunction with companion diagnostic tests. []* Relevance: Although the papers do not provide its structure, the context suggests potential structural similarities to the other PARP inhibitors, including the possibility of a methanesulfonic acid salt form, linking it to 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid). []

5. Talazoparib* Compound Description: Talazoparib is mentioned as a PARP inhibitor undergoing development for targeted therapy, alongside Olaparib, Niraparib, and Veliparib. []* Relevance: While its precise structure is not provided, its classification as a PARP inhibitor in development with companion diagnostic tests suggests it may be structurally similar to the other PARP inhibitors, potentially including a methanesulfonic acid salt form, similar to 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid). []

6. (3R,4R)-4-acetoxy-3-[1’(R)-tert-butyldimethylsilyloxyethyl] azetidin-2-one* Compound Description: This compound is a crucial intermediate in synthesizing penem and carbapenem antibiotics. Its synthesis utilizes (-)-D-2,10-camphorsultam as a chiral auxiliary. []* Relevance: The compound shares the core azetidin-2-one ring structure with 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid). This structural similarity highlights a potential relationship in their chemical reactivity and potential applications, particularly in medicinal chemistry. []

Overview

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid) is a chemical compound that has garnered attention for its potential applications in pharmaceutical research. This compound is characterized by its unique structure, which includes an azetidine ring and a methylamino group, contributing to its biological activity.

Source

The compound can be identified by its Chemical Abstracts Service (CAS) number 2097968-77-7, and it is available from various chemical suppliers, including BLD Pharm .

Classification

This compound belongs to the class of azetidine derivatives, which are cyclic amines known for their diverse biological activities. Its classification is significant in the context of medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one typically involves the reaction of specific precursors under controlled conditions. Methods may include:

  • Azetidine Formation: Utilizing 3-methylamino propanal derivatives to form the azetidine ring through cyclization reactions.
  • Substitution Reactions: Introducing the ethanone moiety via nucleophilic substitution methods.

Technical Details

The synthesis often requires solvents such as methanol or dimethylformamide and may involve catalysts to facilitate reactions. Precise temperature control and reaction time are critical for achieving high yields and purity.

Molecular Structure Analysis

Data

The molecular weight is approximately 164.63 g/mol. The compound features a chiral center at the azetidine ring, which may influence its pharmacological properties.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Acid-base Reactions: The methanesulfonic acid component allows for proton transfer reactions, making it useful in various synthetic pathways.

Technical Details

Reactions involving this compound should be conducted under inert atmospheres to prevent unwanted side reactions, particularly oxidation.

Mechanism of Action

Process

The mechanism of action for 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid) is not fully elucidated but may involve modulation of neurotransmitter systems due to its structural similarity to known psychoactive compounds.

Data

Research indicates that compounds with similar structures can interact with receptors such as orexin receptors, potentially influencing sleep-wake cycles and appetite regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of sulfonic acid groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis and other nucleophilic reactions due to functional groups present.
Applications

Scientific Uses

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid) has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting neurological disorders.
  • Research: Studying the effects on orexin receptors and related pathways in metabolic regulation.

This compound represents a promising avenue for further research into therapeutic agents that modulate central nervous system activity.

Properties

CAS Number

2549044-19-9

Product Name

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)

IUPAC Name

methanesulfonic acid;1-[3-(methylamino)azetidin-1-yl]ethanone

Molecular Formula

C8H20N2O7S2

Molecular Weight

320.4

InChI

InChI=1S/C6H12N2O.2CH4O3S/c1-5(9)8-3-6(4-8)7-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

NLMRAFBXVATZIC-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.